molecular formula C19H26O3 B13067303 3-(3,5-Di-tert-butyl-4-hydroxybenzylidene)dihydrofuran-2(3H)-one

3-(3,5-Di-tert-butyl-4-hydroxybenzylidene)dihydrofuran-2(3H)-one

Cat. No.: B13067303
M. Wt: 302.4 g/mol
InChI Key: DFPYHQJPGCODSB-LCYFTJDESA-N
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Description

3-(3,5-Di-tert-butyl-4-hydroxybenzylidene)dihydrofuran-2(3H)-one is a synthetic organic compound known for its unique chemical structure and properties. This compound features a dihydrofuranone ring fused with a benzylidene group, which is further substituted with tert-butyl groups and a hydroxyl group. The presence of these functional groups contributes to its stability and reactivity, making it a valuable compound in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Di-tert-butyl-4-hydroxybenzylidene)dihydrofuran-2(3H)-one typically involves the condensation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with dihydrofuran-2(3H)-one. The reaction is usually carried out under basic conditions, using a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Di-tert-butyl-4-hydroxybenzylidene)dihydrofuran-2(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The benzylidene group can be reduced to form a dihydro derivative.

    Substitution: The tert-butyl groups can undergo substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

3-(3,5-Di-tert-butyl-4-hydroxybenzylidene)dihydrofuran-2(3H)-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,5-Di-tert-butyl-4-hydroxybenzylidene)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and redox reactions, while the benzylidene group can interact with various enzymes and receptors. These interactions can modulate biological processes and contribute to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Di-tert-butyl-4-hydroxybenzylidene)cyclopentanone
  • 3-(3,5-Di-tert-butyl-4-hydroxybenzylidene)cyclohexanone
  • 3-(3,5-Di-tert-butyl-4-hydroxybenzylidene)tetrahydrofuran

Uniqueness

Compared to similar compounds, 3-(3,5-Di-tert-butyl-4-hydroxybenzylidene)dihydrofuran-2(3H)-one exhibits unique stability and reactivity due to the presence of the dihydrofuranone ring. This structural feature enhances its potential for various applications and distinguishes it from other related compounds.

Properties

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

IUPAC Name

(3Z)-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]oxolan-2-one

InChI

InChI=1S/C19H26O3/c1-18(2,3)14-10-12(9-13-7-8-22-17(13)21)11-15(16(14)20)19(4,5)6/h9-11,20H,7-8H2,1-6H3/b13-9-

InChI Key

DFPYHQJPGCODSB-LCYFTJDESA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C\2/CCOC2=O

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2CCOC2=O

Origin of Product

United States

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